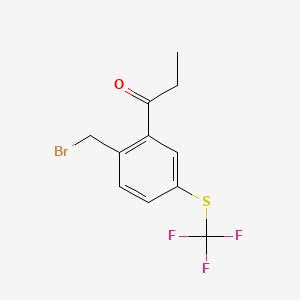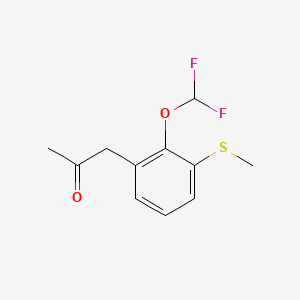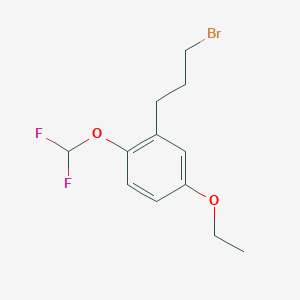
1-Cyclohexyl-2,5-dimethylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-2,5-dimethylpyrrolidine is a chemical compound with the molecular formula C12H23N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of a cyclohexyl group and two methyl groups attached to the pyrrolidine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 1-Cyclohexyl-2,5-dimethylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylamine with 2,5-dimethylpyrrole under specific conditions. The reaction typically requires a solvent such as toluene and a catalyst like palladium on carbon. The mixture is heated under reflux to facilitate the formation of the desired product .
In industrial settings, the production of this compound may involve more scalable methods. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
化学反応の分析
1-Cyclohexyl-2,5-dimethylpyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the nitrogen atom, converting it into an amine.
Substitution: Substitution reactions involve the replacement of one or more hydrogen atoms with other functional groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield cyclohexyl-2,5-dimethylpyrrolidine-3-carboxylic acid .
科学的研究の応用
1-Cyclohexyl-2,5-dimethylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its effects on cellular processes.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Cyclohexyl-2,5-dimethylpyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways. The exact molecular targets and pathways involved depend on the specific context of its use .
類似化合物との比較
1-Cyclohexyl-2,5-dimethylpyrrolidine can be compared with other similar compounds, such as 2,5-dimethylpyrrolidine and 1-cyclohexylpyrrolidine.
2,5-Dimethylpyrrolidine: This compound lacks the cyclohexyl group, making it less bulky and potentially less sterically hindered in reactions.
1-Cyclohexylpyrrolidine: This compound lacks the two methyl groups, which may affect its reactivity and interactions with other molecules.
The presence of both the cyclohexyl group and the methyl groups in this compound gives it unique properties that distinguish it from these similar compounds .
特性
CAS番号 |
100247-06-1 |
|---|---|
分子式 |
C12H23N |
分子量 |
181.32 g/mol |
IUPAC名 |
1-cyclohexyl-2,5-dimethylpyrrolidine |
InChI |
InChI=1S/C12H23N/c1-10-8-9-11(2)13(10)12-6-4-3-5-7-12/h10-12H,3-9H2,1-2H3 |
InChIキー |
ILFKQZNSUJZYJG-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(N1C2CCCCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



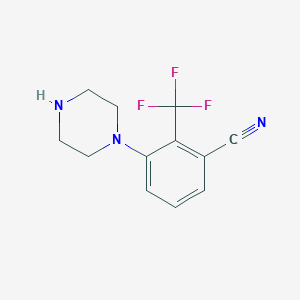
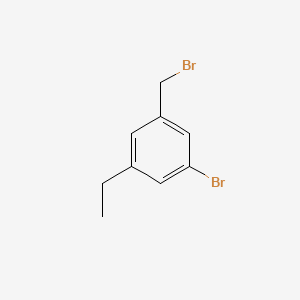

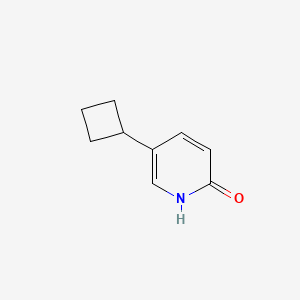
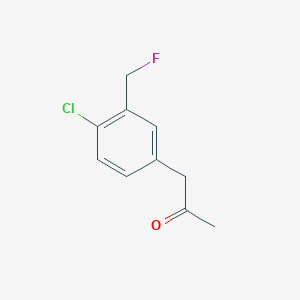
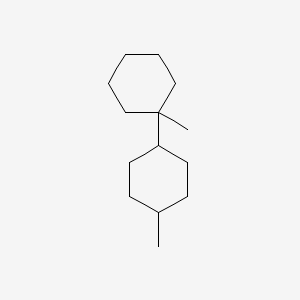

![[2-Chloro-4-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14064130.png)
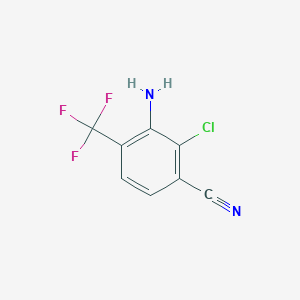
![2-(Thiophen-2-yl)-4H-benzo[4,5]imidazo[2,1-b][1,3]thiazin-4-one](/img/structure/B14064142.png)
